molecular formula C16H19N3O4 B2677725 N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1798523-72-4

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2677725
CAS No.: 1798523-72-4
M. Wt: 317.345
InChI Key: IUUPEMZVZYVDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (oxalic acid diamide) core. The compound features two distinct substituents: a 5-hydroxy-3-phenylpentyl chain at the N1 position and an isoxazol-3-yl group at the N2 position.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-10-7-13(12-4-2-1-3-5-12)6-9-17-15(21)16(22)18-14-8-11-23-19-14/h1-5,8,11,13,20H,6-7,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUPEMZVZYVDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 1798523-72-4, is a chemical compound that has garnered attention for its potential biological activity. Its molecular formula is C16H19N3O4C_{16}H_{19}N_{3}O_{4} and it has a molecular weight of approximately 317.34 g/mol. This compound is primarily studied for its role in pharmacological applications, particularly as a p38 kinase inhibitor, which may have implications in various disease models.

PropertyValue
Molecular FormulaC16H19N3O4C_{16}H_{19}N_{3}O_{4}
Molecular Weight317.34 g/mol
CAS Number1798523-72-4
PurityTypically 95%

This compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, the compound may reduce the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases and conditions related to muscle degeneration.

Case Studies and Research Findings

  • P38 Kinase Inhibition : Research has demonstrated that compounds similar to this compound effectively inhibit p38 MAPK activity, leading to decreased levels of DUX4, a gene implicated in facioscapulohumeral muscular dystrophy (FSHD) . This suggests that the compound could be beneficial in managing symptoms associated with this genetic disorder.
  • Inflammatory Response : A study indicated that p38 kinase inhibitors can modulate inflammatory responses in cell cultures, which supports the potential application of this compound in therapeutic strategies aimed at reducing inflammation .
  • Drug Development : The compound has been included in various drug development programs focusing on conditions like autoimmune diseases and cancer due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Pharmacological Studies

The pharmacological profile of this compound has been assessed through various in vitro and in vivo studies:

Study TypeFindings
In VitroDemonstrated significant inhibition of p38 MAPK activity.
In VivoReduced inflammatory markers in animal models.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The provided evidence highlights several structurally related oxalamide compounds, primarily from pharmacological research (e.g., compounds 9 , 10 , and 11 in –4) and food additive safety assessments (). Below is a comparative analysis:

Compound N1 Substituent N2 Substituent Key Features Reference
Target Compound 5-hydroxy-3-phenylpentyl isoxazol-3-yl Hydroxy group enhances solubility; phenyl and isoxazole improve lipophilicity.
Compound 9 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl 5-phenyl-1H-pyrazol-3-yl Piperazine and dichlorophenyl groups likely enhance CNS receptor affinity.
Compound 10 3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl 5-methyl-1H-pyrazol-3-yl Shorter alkyl chain (propyl) may reduce metabolic stability vs. butyl analogs.
Compound 11 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl 5-methyl-1H-pyrazol-3-yl Ethyl linker could limit tissue penetration compared to longer chains.
N1-(2,4-dimethoxyphenyl)-N2-(pyridin-2-ylethyl)oxalamide 2,4-dimethoxyphenyl 2-(pyridin-2-yl)ethyl Methoxy and pyridine groups favor metabolic conjugation (e.g., glucuronidation).

Key Observations:

Substituent Impact on Pharmacokinetics: The hydroxy group in the target compound’s pentyl chain may improve aqueous solubility compared to non-polar analogs like Compounds 9–11, which feature dichlorophenyl-piperazine groups. However, the phenyl and isoxazole moieties likely retain moderate lipophilicity, balancing solubility and membrane permeability . Piperazine-containing analogs (Compounds 9–11) are structurally optimized for central nervous system (CNS) targets due to piperazine’s affinity for serotonin/dopamine receptors. In contrast, the target compound’s isoxazole group (a bioisostere for carboxylic acid) may target peripheral enzymes or inflammatory pathways .

Metabolic and Safety Profiles: indicates that structurally related oxalamides (e.g., food additives with methoxyphenyl or pyridylethyl substituents) undergo hydrolysis and oxidative metabolism, with high-capacity pathways preventing toxicity at typical exposure levels . Although the target compound’s hydroxy group could facilitate Phase II conjugation (e.g., glucuronidation), its phenyl and isoxazole groups might introduce novel metabolites requiring specific safety evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.